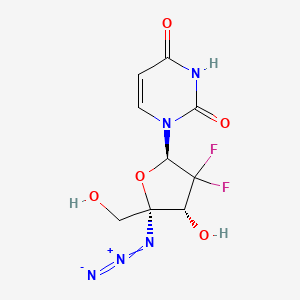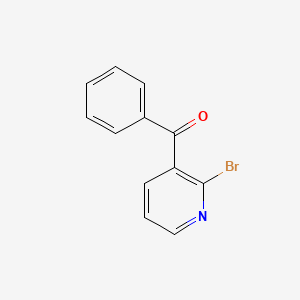
(2-Bromopyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the second position of a pyridine ring, which is further connected to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)(phenyl)methanone typically involves the bromination of pyridine derivatives followed by a coupling reaction with a phenylmethanone precursor. One common method involves the use of 2-bromopyridine and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride or potassium permanganate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
(2-Bromopyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopyridin-3-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoropyridin-3-yl)(phenyl)methanone: Contains a fluorine atom, offering different electronic properties.
(2-Iodopyridin-3-yl)(phenyl)methanone: Features an iodine atom, which can affect its reactivity and applications.
Uniqueness
(2-Bromopyridin-3-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
(2-bromopyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8BrNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
XBCMUYGLRKSMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
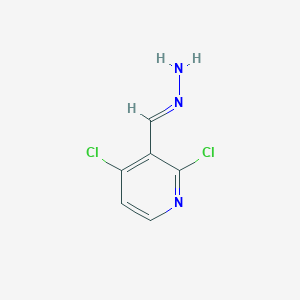
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
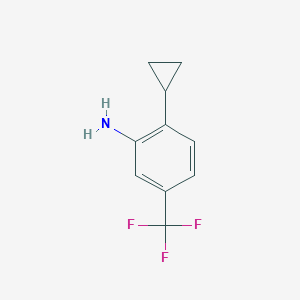

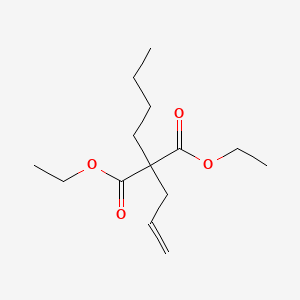
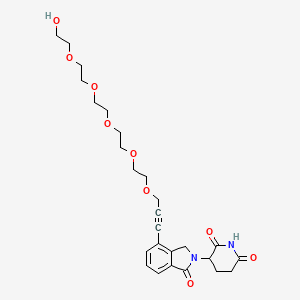
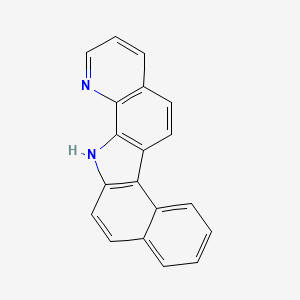
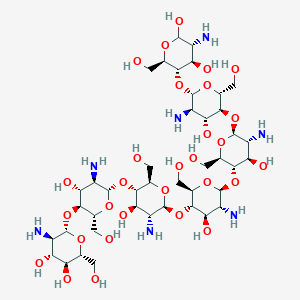
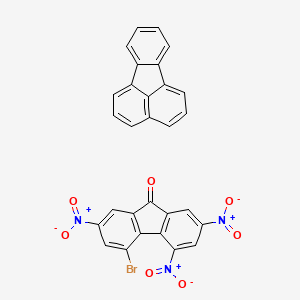
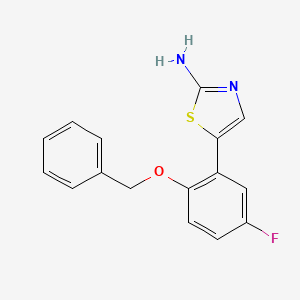
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

